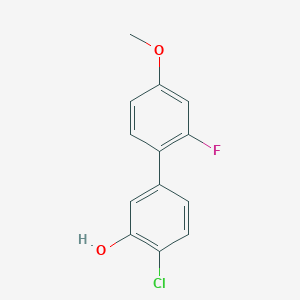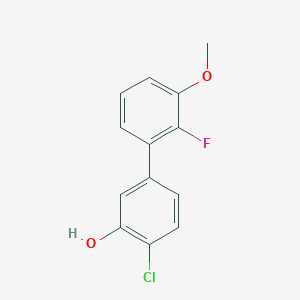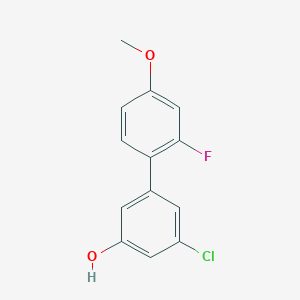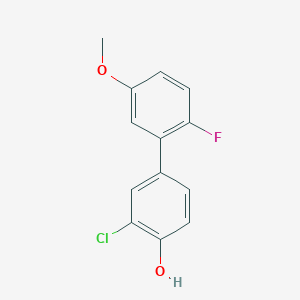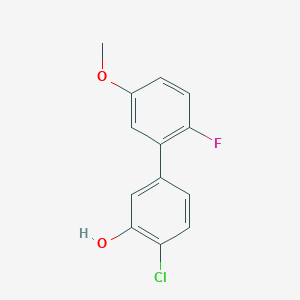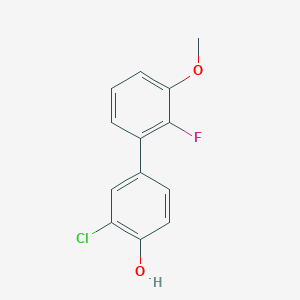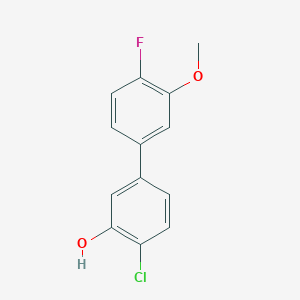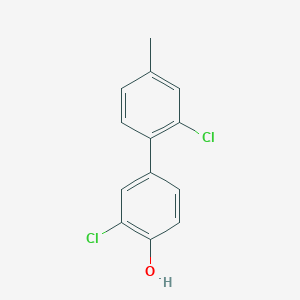
2-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol, 95% (2C5FM-95%) is a halogenated phenolic compound that has been used in a variety of scientific research applications due to its wide range of biochemical and physiological effects. This compound has been studied for its potential therapeutic uses, as well as its ability to be used as a reagent in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2C5FM-95% has been studied for its potential therapeutic uses. It has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied as a potential treatment for Alzheimer’s disease and Parkinson’s disease. In addition, 2C5FM-95% has been used as a reagent in laboratory experiments, such as the preparation of other halogenated phenolic compounds.
Wirkmechanismus
The mechanism of action of 2C5FM-95% is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It is also believed to inhibit the expression of the gene encoding for the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
2C5FM-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth of certain bacteria, such as E. coli and S. aureus. In addition, it has been shown to have anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells, such as breast cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2C5FM-95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. However, there are some limitations to consider when using 2C5FM-95% in laboratory experiments. It is relatively insoluble in water, which can limit its use in some experiments. In addition, it is toxic and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of 2C5FM-95%. It has been studied for its potential therapeutic uses, such as the treatment of Alzheimer’s disease and Parkinson’s disease. In addition, it could be used as a reagent in the synthesis of other halogenated phenolic compounds. Finally, it could be further studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties.
Synthesemethoden
2C5FM-95% is synthesized through a three-step process. The first step involves the reaction of 5-fluoro-2-methoxyphenol with sodium hypochlorite. This reaction produces 2-chloro-5-fluoro-2-methoxyphenol. The second step involves the reaction of 2-chloro-5-fluoro-2-methoxyphenol with sodium hydroxide. This reaction produces 2-chloro-5-(5-fluoro-2-methoxyphenyl)phenol. The third step involves the purification of 2-chloro-5-(5-fluoro-2-methoxyphenyl)phenol through the use of column chromatography. This results in a 95% pure product.
Eigenschaften
IUPAC Name |
2-chloro-5-(5-fluoro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-13-5-3-9(15)7-10(13)8-2-4-11(14)12(16)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFXGAKZDLCGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685992 |
Source


|
| Record name | 4-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-fluoro-2-methoxyphenyl)phenol | |
CAS RN |
1262002-26-5 |
Source


|
| Record name | 4-Chloro-5'-fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

